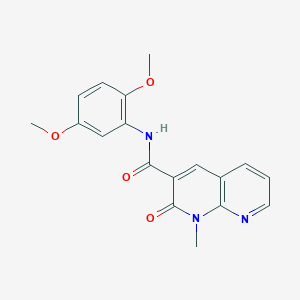

N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-21-16-11(5-4-8-19-16)9-13(18(21)23)17(22)20-14-10-12(24-2)6-7-15(14)25-3/h4-10H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSGBHJMANJBIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s structurally similar to the class of compounds known asNBOMes , which are potent agonists of the serotonin 5-HT2A receptor . The 5-HT2A receptor plays a crucial role in the brain and is involved in various functions such as mood regulation, cognition, and perception.

Mode of Action

Based on its structural similarity to nbomes, it can be hypothesized that it binds to the 5-ht2a receptor, leading to a series of intracellular events. This interaction could potentially result in hallucinogenic effects, similar to those observed with other NBOMes.

Biochemical Pathways

The activation of the 5-ht2a receptor typically leads to the release of intracellular calcium and activation of the phospholipase c pathway. This can result in various downstream effects, including changes in neuronal excitability and neurotransmitter release.

Pharmacokinetics

A study on a similar compound, 25b-nbf, showed that it was extensively metabolized in human hepatocytes into 33 metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation. The metabolism was catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes

Result of Action

Given its structural similarity to nbomes, it may induce hallucinogenic effects by activating the 5-ht2a receptor. This could potentially lead to changes in perception, mood, and cognition.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target. Additionally, individual factors such as genetic variations in the metabolizing enzymes can also influence the compound’s efficacy and toxicity.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how can purity be validated?

Synthesis typically involves multi-step reactions: (1) formation of the naphthyridine core via cyclization of precursors (e.g., aminopyridines or diketones), (2) introduction of substituents via nucleophilic substitution or amide coupling. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature (50–100°C for amidation), and catalysts (e.g., EDC/HOBt for coupling reactions). Purity is validated using TLC, HPLC, and spectroscopic methods (¹H/¹³C NMR, IR, and high-resolution MS) to confirm molecular identity and absence of byproducts .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic methoxy groups at δ 3.7–3.9 ppm) and carbonyl signals (δ ~165–175 ppm).

- IR Spectroscopy : Confirms amide (C=O stretch ~1650–1680 cm⁻¹) and naphthyridine ring vibrations.

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass). X-ray crystallography, if feasible, provides bond angles and crystal packing .

Q. What are the primary biological targets of 1,8-naphthyridine carboxamides, and how are preliminary assays designed?

Common targets include DNA topoisomerases, kinases, and microbial enzymes. Assays involve:

- In vitro enzyme inhibition : Fluorescence-based or colorimetric readouts (e.g., ATPase activity for kinases).

- Cell-based assays : Anticancer activity via MTT assays (IC₅₀ determination) or antimicrobial testing (MIC against bacterial/fungal strains). Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls are essential .

Advanced Research Questions

Q. How can contradictory results in biological activity studies (e.g., varying IC₅₀ values across labs) be resolved?

- Replicate assays : Ensure consistency in cell lines (e.g., ATCC-validated HeLa cells), culture conditions, and compound solubility (use DMSO with <0.1% v/v).

- Purity verification : Re-characterize batches via HPLC to rule out degradation.

- Mechanistic follow-up : Compare target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .

Q. What methodologies determine the enzyme inhibition mechanism (competitive vs. non-competitive) of this compound?

- Kinetic studies : Vary substrate concentration with fixed inhibitor doses. Lineweaver-Burk plots distinguish inhibition types (e.g., intersecting lines indicate non-competitive).

- Docking simulations : Use software like AutoDock to predict binding modes to active/allosteric sites. Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) .

Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced potency?

- Substituent modification : Replace 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to alter electron density and binding affinity.

- Bioisosteric replacement : Swap the naphthyridine core with quinoline or isoquinoline to assess scaffold flexibility.

- In silico QSAR models : Train models on IC₅₀ data from analogues to predict activity of virtual libraries .

Q. What strategies mitigate off-target effects or toxicity in preclinical models?

- Selectivity profiling : Screen against panels of related enzymes (e.g., kinase profiling at 1 µM).

- ADMET optimization : Improve solubility (logP < 3) via PEGylation or prodrug strategies. Assess hepatotoxicity in primary hepatocyte models .

Q. How can computational methods predict metabolic pathways and degradation products?

- Metabolite prediction : Use software like MetaSite to identify likely oxidation sites (e.g., demethylation of methoxy groups).

- In vitro microsomal studies : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported enzyme inhibition constants (Ki) for this compound?

Q. What experimental approaches resolve conflicting crystallographic data on binding modes?

- High-resolution X-ray diffraction : Collect data at <1.5 Å resolution.

- Cryo-EM for large complexes : If target is a multi-subunit enzyme, use cryo-EM to visualize inhibitor binding in near-native states.

- Molecular dynamics simulations : Run 100-ns simulations to assess binding stability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Core formation | Cyclohexanedione, NH₄OAc, reflux | 45–60 | >95% |

| Amidation | EDC, HOBt, DMF, 50°C | 70–85 | >98% |

Q. Table 2. Comparative Biological Activity of Analogues

| Substituent | IC₅₀ (Topoisomerase II, µM) | MIC (S. aureus, µg/mL) |

|---|---|---|

| 2,5-Dimethoxy | 0.12 | 8.5 |

| 3-Nitro | 0.08 | 6.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.